4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, introduction of methoxy groups, and the construction of the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide include other indole derivatives with methoxy and thiadiazole groups. Examples include:
- 4,7-dimethoxyisoflavone
- 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H16N4O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H16N4O4S/c1-21-7-12-18-19-15(24-12)17-14(20)9-6-8-10(22-2)4-5-11(23-3)13(8)16-9/h4-6,16H,7H2,1-3H3,(H,17,19,20) |
InChI Key |
LOVMWWMOLOLKGB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC |
Origin of Product |
United States |
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